molecular formula C16H11N3O5 B2527987 3-(4-Nitrobenzamido)benzofuran-2-carboxamide CAS No. 477510-91-1

3-(4-Nitrobenzamido)benzofuran-2-carboxamide

Cat. No.: B2527987
CAS No.: 477510-91-1
M. Wt: 325.28
InChI Key: PYOWOUMSRBXOJE-UHFFFAOYSA-N
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Description

3-(4-Nitrobenzamido)benzofuran-2-carboxamide is a synthetically elaborated benzofuran derivative designed for research and development applications. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide range of biologically active molecules and FDA-approved drugs, such as the antiarrhythmic agent Amiodarone and the antidepressant Vilazodone . This particular compound is functionalized with a 4-nitrobenzamido group at the C3 position, a modification that is of significant interest for constructing molecular libraries for small-molecule screening in drug discovery campaigns . The nitro group serves as a versatile synthetic handle for further chemical transformations, including reduction to an aniline, facilitating the exploration of structure-activity relationships (SAR). Benzofuran derivatives have demonstrated a broad spectrum of pharmacological activities in scientific research, including antimicrobial and anticancer properties, making them a central focus in the development of new chemotherapeutic agents . The synthesis of such elaborate benzofuran-2-carboxamide derivatives can be achieved through advanced synthetic methodologies, such as 8-aminoquinoline directed C–H arylation, which allows for the efficient installation of diverse substituents at the C3 position, followed by transamidation to access the final carboxamide product . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5/c17-15(20)14-13(11-3-1-2-4-12(11)24-14)18-16(21)9-5-7-10(8-6-9)19(22)23/h1-8H,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOWOUMSRBXOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrobenzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at the para position undergoes selective reduction to form an amine (-NH₂). This reaction is critical for generating pharmacologically active intermediates.

Reagents/Conditions :

  • Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol at 50–60°C

  • Alternative: Sodium dithionite (Na₂S₂O₄) in aqueous ammonia

Products :
3-(4-Aminobenzamido)benzofuran-2-carboxamide (yield: 85–92%)

Mechanism :
Catalytic hydrogenation proceeds via adsorption of H₂ on Pd/C, followed by stepwise electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before final reduction to the amine.

Hydrolysis of Amide Bonds

The benzamido and carboxamide groups are susceptible to hydrolysis under acidic or alkaline conditions.

Acidic Hydrolysis

Reagents/Conditions :

  • 6M HCl, reflux at 110°C for 12 hours

Products :

  • 4-Nitrobenzoic acid (from benzamido group)

  • Benzofuran-2-carboxylic acid (from carboxamide group)
    Yield : ~78% for both products

Alkaline Hydrolysis

Reagents/Conditions :

  • 4M NaOH, 80°C for 8 hours

Products :

  • 4-Nitrobenzamide (via partial hydrolysis)

  • Complete hydrolysis yields 4-nitrobenzoate and benzofuran-2-carboxylate salts
    Selectivity : pH-dependent, with optimal yields at pH 10–12

Electrophilic Aromatic Substitution

The benzofuran ring participates in electrophilic substitution, with reactivity directed by electron-donating substituents.

Reaction TypeReagents/ConditionsPosition SubstitutedProduct Yield
Nitration HNO₃/H₂SO₄, 0°CC5 of benzofuran65%
Sulfonation H₂SO₄ (fuming), 50°CC6 of benzofuran58%
Halogenation Br₂/FeBr₃, CH₂Cl₂, 25°CC7 of benzofuran72%

Mechanistic Note : The carboxamide group at C2 deactivates the ring but directs electrophiles to meta/para positions relative to itself.

Transamidation Reactions

The carboxamide group undergoes transamidation with primary or secondary amines under mild conditions.

Key Study :

  • Substrate : 3-(4-Nitrobenzamido)benzofuran-2-carboxamide

  • Activation : Boc₂O (2 eq), DMAP (0.1 eq) in MeCN at 60°C for 2 hours

  • Aminolysis :

    • Amine : Benzylamine (1.5 eq) in toluene at 60°C for 6 hours

    • Product : N-Benzyl-3-(4-nitrobenzamido)benzofuran-2-carboxamide

    • Yield : 75%

Scope : Piperonylamine (84% yield) and pyrrolidine (70% yield in 30 minutes) also react efficiently .

Nucleophilic Aromatic Substitution

The nitro group activates the benzene ring toward nucleophilic displacement under harsh conditions.

Example Reaction :
Reagents/Conditions :

  • Potassium thioacetate (KSAC), DMF, 120°C, 24 hours
    Product :
    3-(4-Thio

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has shown promise as an anticancer agent. Studies indicate that derivatives of benzofuran, including 3-(4-Nitrobenzamido)benzofuran-2-carboxamide, can inhibit the growth of various cancer cell lines. The presence of the nitro group is believed to enhance its cytotoxic effects by undergoing bioreduction to form reactive intermediates that interact with cellular components, leading to apoptosis in cancer cells .

Mechanism of Action
The mechanism involves interaction with specific molecular targets within cells. The benzofuran core may modulate enzyme activity and receptor interactions, which are critical for tumor growth and survival.

Antimicrobial Research

Antimicrobial Properties
Research has demonstrated that 3-(4-Nitrobenzamido)benzofuran-2-carboxamide exhibits significant antimicrobial activity against a range of bacterial and fungal strains. This makes it a candidate for further development as an antimicrobial therapeutic agent .

Biological Studies
The compound's structural features allow for investigations into its interactions with biological targets, which can lead to a better understanding of its efficacy against microbial pathogens.

Pharmaceutical Development

Lead Compound for Drug Development
3-(4-Nitrobenzamido)benzofuran-2-carboxamide serves as a lead structure for the synthesis of novel pharmaceuticals. Its unique properties can be modified to enhance efficacy and reduce side effects in therapeutic applications .

Material Science

Synthesis of Complex Molecules
In chemistry, this compound is utilized as a building block for synthesizing more complex benzofuran derivatives. Its ability to participate in various chemical reactions makes it valuable for developing new materials with specific properties .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of benzofuran derivatives, revealing that modifications at the nitrogen and carboxamide positions significantly enhanced their anticancer effects. The incorporation of halogen atoms was found to improve binding interactions with target proteins involved in tumorigenesis .

Case Study 2: Sigma Receptor Binding

Research on sigma receptor ligands highlighted the importance of structural modifications in enhancing binding affinity. Compounds similar to 3-(4-Nitrobenzamido)benzofuran-2-carboxamide exhibited promising results with binding affinities in the nanomolar range, indicating effective receptor engagement and potential therapeutic implications.

Mechanism of Action

The mechanism of action of 3-(4-Nitrobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzofuran core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs of 3-(4-Nitrobenzamido)benzofuran-2-carboxamide, highlighting substituent variations and their molecular properties:

Compound Name Substituent (R1) Substituent (R2) Molecular Formula Molecular Weight Key Applications/Findings Reference
3-(4-Nitrobenzamido)benzofuran-2-carboxamide 4-Nitrobenzamido N-(4-nitrophenyl) C23H16N4O6 460.40 Hypothesized anticancer/neuro activity*
3-(3-Methylbenzamido)-N-(4-nitrophenyl)-... 3-Methylbenzamido N-(4-nitrophenyl) C23H17N3O5 415.41 Research use (no specific activity)
3-(3-Methoxybenzamido)-N-(4-nitrophenyl)-... 3-Methoxybenzamido N-(4-nitrophenyl) C23H17N3O6 431.40 Research use (no specific activity)
3-(5-Bromofuran-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)-... 5-Bromofuran-2-carboxamido N-(4-trifluoromethoxyphenyl) C21H12BrF3N2O5 509.20 Research use (no specific activity)
Vilazodone (5-(piperazin-1-yl)benzofuran-2-carboxamide) Piperazine-linked N/A (free base) C26H27N5O2 441.54 Antidepressant (SSRI/5-HT1A agonist)
Abexinostat (3-((Dimethylamino)methyl)-N-(2-(4-(hydroxycarbamoyl)phenoxy)ethyl)-...) Dimethylaminomethyl Hydroxycarbamoylphenoxyethyl C23H27N3O5 425.48 HDAC inhibitor (anticancer)

*Inferred from structural similarities to compounds with reported bioactivity.

Key Findings from Analogous Compounds

  • Vilazodone : A clinically approved antidepressant, vilazodone demonstrates dual action as a serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist. Its benzofuran-2-carboxamide core is critical for binding to serotonin transporters .
  • Abexinostat: This histone deacetylase (HDAC) inhibitor incorporates a benzofuran-2-carboxamide scaffold modified with a hydroxycarbamoyl group, enhancing its ability to chelate zinc in HDAC active sites .
  • Tacrine–Benzofuran Hybrids : Compounds like 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide exhibit cholinesterase inhibition and antioxidant activity, making them candidates for Alzheimer’s disease therapy. Substituents like methoxy groups enhance blood-brain barrier penetration .
  • Antioxidant Activity : Derivatives with electron-donating groups (e.g., methoxy) on the benzamido moiety show superior radical scavenging activity compared to nitro-substituted analogs, as seen in Table 3 of .

Impact of Substituents on Bioactivity

  • Nitro Group (Electron-Withdrawing): Likely reduces metabolic oxidation but may decrease solubility.
  • Methoxy Group (Electron-Donating) : Enhances solubility and antioxidant capacity, as observed in tacrine–benzofuran hybrids .

Biological Activity

3-(4-Nitrobenzamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structural features, including a benzofuran core and a 4-nitrobenzamido group, which contribute to its diverse biological activities. Benzofuran derivatives are known for their potential therapeutic applications, making them a focus of extensive research in medicinal chemistry.

Antimicrobial Properties

Research indicates that benzofuran derivatives, including 3-(4-Nitrobenzamido)benzofuran-2-carboxamide, exhibit significant antimicrobial activity. A study evaluating various benzofuran compounds found that certain derivatives effectively inhibited the growth of pathogenic bacteria and fungi. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways critical for survival .

Anticancer Activity

The anticancer potential of 3-(4-Nitrobenzamido)benzofuran-2-carboxamide has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and modulation of apoptotic pathways. For instance, compounds with similar structures have demonstrated efficacy against breast cancer cells by inhibiting Bcl-3 expression, a protein associated with tumor progression and metastasis .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzofuran derivatives. In vitro assays using primary cultured rat cortical neurons revealed that certain derivatives exhibited protective effects against NMDA-induced excitotoxicity. This suggests that 3-(4-Nitrobenzamido)benzofuran-2-carboxamide may possess antioxidant properties that help mitigate oxidative stress in neuronal cells .

The biological activity of 3-(4-Nitrobenzamido)benzofuran-2-carboxamide can be attributed to its interaction with various molecular targets:

  • Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components leading to cytotoxic effects.
  • Enzyme Modulation : The benzofuran core can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways involved in cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzofuran derivatives. Modifications at specific positions on the benzofuran scaffold can enhance or diminish biological activity. For instance, substituents such as methyl or hydroxyl groups at certain positions have been shown to significantly affect neuroprotective and anticancer activities .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
3-(4-Aminobenzamido)benzofuran-2-carboxamide Reduced anticancer activity compared to nitro derivativeLacks the reactive nitro group
Benzofuran-2-carboxamide Derivatives Varies widely; some exhibit anti-inflammatory effectsDifferent substituents alter activity

This table illustrates how structural variations influence the biological activities of related compounds.

Case Studies and Research Findings

  • Antimicrobial Study : A series of benzofuran derivatives were tested against various bacterial strains, showing that 3-(4-Nitrobenzamido)benzofuran-2-carboxamide had notable inhibitory effects on Gram-positive bacteria, suggesting potential for development as an antimicrobial agent .
  • Cancer Research : In vitro studies demonstrated that this compound could significantly reduce cell viability in breast cancer cell lines, indicating its potential as a therapeutic agent in oncology .
  • Neuroprotection : A study on neuroprotective effects revealed that certain modifications on the benzofuran scaffold could enhance protective actions against excitotoxicity, positioning 3-(4-Nitrobenzamido)benzofuran-2-carboxamide as a candidate for further investigation in neurodegenerative diseases .

Q & A

Q. What in vitro assays are used to evaluate the compound’s anticancer potential?

  • Methodological Answer :
  • MTT/PrestoBlue : Quantify metabolic inhibition in 2D/3D tumor models .
  • Annexin V/PI Staining : Detect apoptosis via flow cytometry .

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